molecular formula C12H18BrClOSi B2411224 (4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane CAS No. 179120-53-7

(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane

Cat. No.: B2411224
CAS No.: 179120-53-7
M. Wt: 321.71
InChI Key: GAVGYRAGBGVASR-UHFFFAOYSA-N
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Description

(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C12H18BrClOSi It is a member of the organosilicon compounds, which are widely used in various fields due to their unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-3-chlorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The general reaction scheme is as follows:

4-Bromo-3-chlorophenol+tert-butylchlorodimethylsilaneThis compound\text{4-Bromo-3-chlorophenol} + \text{tert-butylchlorodimethylsilane} \rightarrow \text{this compound} 4-Bromo-3-chlorophenol+tert-butylchlorodimethylsilane→this compound

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce quinones.

Scientific Research Applications

(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane involves its interaction with various molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the silicon atom can form strong bonds with other elements. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenoxy)(tert-butyl)dimethylsilane
  • (3-Chlorophenoxy)(tert-butyl)dimethylsilane
  • (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane

Uniqueness

(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and chlorine atoms on the phenoxy ring. This dual halogenation provides distinct reactivity patterns and allows for the synthesis of a wide range of derivatives. Additionally, the tert-butyl and dimethylsilane groups enhance the compound’s stability and solubility, making it a valuable reagent in various chemical processes.

Properties

IUPAC Name

(4-bromo-3-chlorophenoxy)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrClOSi/c1-12(2,3)16(4,5)15-9-6-7-10(13)11(14)8-9/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVGYRAGBGVASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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